Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5. [] Sch-C also inhibits the calcium response triggered by CCR5 activation via CCL5 (RANTES). []
Relevance: Sch-C, like 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine, targets the CCR5 receptor. Both compounds act as antagonists, potentially binding to an allosteric site on the receptor. [] They share structural similarities, including a substituted pyridine ring and a piperidine ring, suggesting they belong to a similar chemical class that interacts with CCR5. []
Compound Description: Sch-D is another noncompetitive allosteric CCR5 receptor antagonist. [] It demonstrates potent inhibition of both 125I-MIP-1α and 125I-RANTES binding to CCR5, similar to Sch-C. [] Sch-D also blocks the calcium response induced by CCL5 (RANTES) activation of CCR5. []
Relevance: Both Sch-D and 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine interact with the CCR5 receptor as antagonists. [] The structural similarities between them, which include a substituted pyrimidine ring and a piperidine ring, suggest they might belong to the same chemical class targeting CCR5. []
Compound Description: UK-427,857 acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both 125I-MIP-1α and 125I-RANTES to CCR5. [] Additionally, UK-427,857 inhibits the calcium response induced by CCR5 activation through CCL5 (RANTES). []
Relevance: Both UK-427,857 and 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine are CCR5 receptor antagonists, indicating their involvement in similar biological pathways. [] They share a common structural motif of a substituted aromatic ring linked to a nitrogen-containing heterocycle, suggesting a potential common binding site on CCR5 or a shared mechanism of action. []
Compound Description: TAK779 acts as a non-competitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5. []
Relevance: Both TAK779 and 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine interact with the CCR5 receptor and share structural similarities, including a substituted aromatic ring and a nitrogen-containing heterocycle, indicating their potential as CCR5 antagonists and suggesting they may target the same binding site or mechanism of action. []
Compound Description: INCB9471 is a potent and specific inhibitor of human CCR5. [] It has demonstrated safety and efficacy in reducing viral load in phase I and II human clinical trials. [] INCB9471 effectively inhibits macrophage inflammatory protein-1β-induced monocyte migration and infection of peripheral blood mononuclear cells by various R5-HIV-1 strains. []
Relevance: Both INCB9471 and 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine are recognized as CCR5 antagonists. [] They share a common structural feature of a substituted pyrimidine ring linked to a piperidine ring through a carbonyl group. This structural similarity suggests they may belong to the same chemical class and might target a similar binding site on the CCR5 receptor. []
Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. [, ] It effectively blocks the binding of chemokine 125I-MIP-1α to CCR5, but not 125I-RANTES. [] 873140 also inhibits the calcium response triggered by CCR5 activation via CCL5 (RANTES). []
Relevance: Both 873140 and 4,6-dimethyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-pyrimidinamine are classified as CCR5 antagonists, suggesting they might exert their effects through similar mechanisms. [, ] Although their structures differ significantly, their shared ability to interact with CCR5 indicates they might target the same binding site or influence similar signaling pathways. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.